4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde 4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde
Brand Name: Vulcanchem
CAS No.: 2055119-05-4
VCID: VC7109662
InChI: InChI=1S/C15H13ClO3/c1-18-13-5-2-11(3-6-13)10-19-15-8-12(9-17)4-7-14(15)16/h2-9H,10H2,1H3
SMILES: COC1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)Cl
Molecular Formula: C15H13ClO3
Molecular Weight: 276.72

4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde

CAS No.: 2055119-05-4

Cat. No.: VC7109662

Molecular Formula: C15H13ClO3

Molecular Weight: 276.72

* For research use only. Not for human or veterinary use.

4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde - 2055119-05-4

Specification

CAS No. 2055119-05-4
Molecular Formula C15H13ClO3
Molecular Weight 276.72
IUPAC Name 4-chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde
Standard InChI InChI=1S/C15H13ClO3/c1-18-13-5-2-11(3-6-13)10-19-15-8-12(9-17)4-7-14(15)16/h2-9H,10H2,1H3
Standard InChI Key IBSHFACJTJOJMI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

The molecular formula of 4-chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde is C₁₅H₁₃ClO₃, with a molecular weight of 276.71 g/mol. The IUPAC name reflects its substitution pattern: the benzaldehyde core is substituted at position 4 with chlorine and at position 3 with a methoxyphenylmethoxy group (-OCH₂C₆H₄-4-OCH₃). This configuration introduces steric and electronic effects that influence its reactivity .

Spectroscopic Properties

  • Infrared (IR) Spectroscopy: A strong absorption band near 1700 cm⁻¹ corresponds to the aldehyde carbonyl group. The C-Cl stretch appears between 550–850 cm⁻¹, while the aromatic C-O-C asymmetric stretching of the methoxy group is observed near 1250 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The aldehyde proton resonates as a singlet at δ 9.8–10.1 ppm. The methoxy group (-OCH₃) appears as a singlet at δ 3.8 ppm, and the methylene protons (-OCH₂-) show a singlet at δ 4.8–5.0 ppm. Aromatic protons split into distinct multiplets between δ 6.8–7.5 ppm due to substituent effects .

    • ¹³C NMR: The aldehyde carbon is observed at δ 190–195 ppm, while the methoxy carbon appears at δ 55–56 ppm. Aromatic carbons adjacent to electronegative groups (Cl, OCH₃) exhibit upfield shifts .

Crystallographic Data

While crystallographic data for this specific compound is limited, analogous structures (e.g., 4-methoxybenzaldehyde) crystallize in monoclinic systems with space group P2₁/c . The chloro and methoxy substituents likely induce packing distortions due to steric and dipole interactions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde typically involves multi-step protocols, as outlined below:

Step 1: Preparation of 3-Hydroxy-4-chlorobenzaldehyde

3-Hydroxy-4-chlorobenzaldehyde is synthesized via Friedel-Crafts acylation of chlorobenzene with formyl chloride, followed by selective hydroxylation. Alternative methods include the Rosenmund-von Braun reaction using CuCN and 4-chlorobenzoyl chloride .

Step 3: Purification and Characterization

Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Purity is confirmed by HPLC (>98%) and melting point analysis (112–114°C) .

Industrial-Scale Production

Industrial protocols emphasize cost efficiency and scalability. A patent by describes a continuous flow process using microreactors to enhance mixing and reduce reaction times. Key parameters include:

  • Residence time: 5–10 minutes

  • Temperature: 80°C

  • Catalyst: 5 mol% ZnCl₂ for Lewis acid-mediated coupling .

Physicochemical Properties

Thermodynamic Data

PropertyValueMethod
Melting Point112–114°CDifferential Scanning Calorimetry (DSC)
Boiling Point385–390°C (decomposes)Thermogravimetric Analysis (TGA)
Density (25°C)1.28 g/cm³Pycnometry
Solubility in Water0.12 mg/mLShake-flask method
LogP (Octanol-Water)2.94HPLC retention time

The low water solubility and moderate LogP value suggest lipophilicity, favoring membrane permeability in biological systems .

Stability Profile

  • Thermal Stability: Decomposes above 200°C via cleavage of the methoxy group.

  • Photostability: Susceptible to UV-induced oxidation; storage in amber glass recommended.

  • Hydrolytic Stability: Stable under acidic conditions (pH 3–6) but degrades in alkaline media (pH >8) via aldehyde oxidation .

Applications in Pharmaceutical Chemistry

Role in SGLT2 Inhibitor Synthesis

4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde is a key intermediate in ertugliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor. The aldehyde group undergoes Wittig olefination with triphenylphosphoranes to install the glucoside moiety . Clinical trials demonstrate ertugliflozin’s efficacy in reducing HbA1c levels by 0.8–1.2% in type 2 diabetes patients .

Antimicrobial Activity

Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). The chloro and methoxy groups enhance membrane disruption via hydrophobic interactions .

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